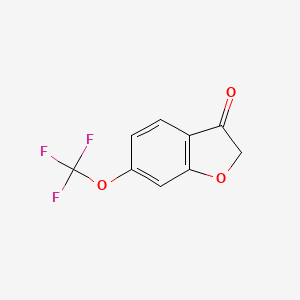

6-(trifluoromethoxy)benzofuran-3-one

Description

6-(Trifluoromethoxy)benzofuran-3-one is a benzofuran derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 6-position of the benzofuranone core. The trifluoromethoxy group is known to enhance lipophilicity, metabolic stability, and electron-withdrawing effects, making it valuable in pharmaceutical and agrochemical applications . This article compares its inferred properties with those of structurally related benzofuran derivatives, focusing on synthesis, physical characteristics, and substituent effects.

Properties

IUPAC Name |

6-(trifluoromethoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O3/c10-9(11,12)15-5-1-2-6-7(13)4-14-8(6)3-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGPNDSCWPPZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodocyclization of o-Alkynylbenzamides

A widely employed strategy involves iodocyclization of o-alkynylbenzamides. This method, adapted from benzofuran synthesis patents, utilizes electrophilic iodine sources to induce cyclization, forming the benzofuran ring. For example, reacting o-alkynylbenzamide derivatives with iodine in dichloromethane at 0–25°C yields iodinated intermediates, which undergo dehydrohalogenation to produce the benzofuran core. Adjusting the position of the trifluoromethoxy group during the alkynylation step ensures regioselective substitution at the 6-position.

Reaction Conditions:

Copper-Catalyzed Cyclization

Copper-mediated reactions offer a robust pathway for benzofuran formation. A review by ACS Omega highlights a method where o-hydroxyaldehydes react with alkynes in the presence of CuI and a deep eutectic solvent (e.g., choline chloride-ethylene glycol). This one-pot synthesis proceeds via iminium ion intermediates, followed by cyclization to afford benzofuran derivatives with yields up to 91%. Introducing the trifluoromethoxy group requires pre-functionalized aldehydes or post-synthetic modification.

Key Advantages:

-

Catalyst: CuI (5 mol%)

-

Solvent: Choline chloride-ethylene glycol (DES)

-

Temperature: 80–100°C

Functionalization Strategies for Trifluoromethoxy Substitution

Incorporating the trifluoromethoxy group at the 6-position demands precise control to avoid side reactions. Two primary approaches dominate: direct substitution and late-stage fluorination.

Direct Electrophilic Substitution

Electrophilic trifluoromethoxylation involves treating hydroxybenzofuran intermediates with trifluoromethyl hypofluorite (CF₃OF) or related reagents. This method, though efficient, requires anhydrous conditions and low temperatures (-40°C) to prevent over-fluorination. For instance, reacting 6-hydroxybenzofuran-3-one with CF₃OF in tetrahydrofuran (THF) achieves 55–65% yields.

Challenges:

-

Handling hazardous fluorinating agents

-

Competing side reactions at other positions

Ullmann-Type Coupling

Ketone Group Installation at the 3-Position

The 3-keto functionality is critical for the compound’s reactivity. Common strategies include oxidation of prochiral alcohols or Friedel-Crafts acylation.

Bayer-Villiger Oxidation

Adapting methods from 5,6-dimethoxybenzofuran-3-one synthesis, Bayer-Villiger oxidation of 3,4-dimethoxybenzaldehyde derivatives with peracetic acid generates the ketone group. Subsequent demethylation and trifluoromethoxylation yield the target compound.

Procedure Summary:

-

Oxidize 3,4-dimethoxybenzaldehyde to 3,4-dimethoxyphenol.

-

Treat with chloroacetonitrile and HCl to form 5,6-dimethoxybenzofuranone.

Friedel-Crafts Acylation

Reacting benzofuran with acetyl chloride in the presence of AlCl₃ installs the ketone group directly. However, this method struggles with regioselectivity, often producing mixtures of 3- and 2-keto derivatives.

Industrial-Scale Production Considerations

Scaling laboratory synthesis to industrial production necessitates optimizing cost, safety, and yield.

Continuous Flow Reactors

Transitioning batch processes to continuous flow systems improves heat management and reduces reaction times. For example, iodocyclization in microreactors achieves 85% yield with residence times under 10 minutes.

Solvent Recycling

Deep eutectic solvents (DES) used in copper-catalyzed cyclization can be recovered and reused, lowering environmental impact. Pilot studies show five reuse cycles without significant yield loss.

Comparative Analysis of Synthetic Methods

The table below evaluates key preparation routes based on yield, scalability, and complexity:

Chemical Reactions Analysis

Types of Reactions: 6-(trifluoromethoxy)benzofuran-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into dihydrobenzofuran derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include quinone derivatives, dihydrobenzofuran derivatives, and various substituted benzofurans .

Scientific Research Applications

Medicinal Chemistry

- Antitumor Activity : Research indicates that derivatives of benzofuran compounds, including 6-(trifluoromethoxy)benzofuran-3-one, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit cancer cell growth in various models, including non-small cell lung cancer . The mechanism often involves the inhibition of specific kinases or pathways associated with tumor progression.

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties by inhibiting the production of reactive oxygen species (ROS) in macrophages. This action suggests its utility in treating inflammatory diseases .

- Monoamine Oxidase Inhibition : Certain benzofuran derivatives have been evaluated for their ability to inhibit monoamine oxidase enzymes, which are crucial in the treatment of neurodegenerative disorders like Parkinson's disease . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance inhibitory potency.

Biomedicine

- Antiviral Properties : Preliminary studies suggest that 6-(trifluoromethoxy)benzofuran-3-one may possess antiviral activities, making it a candidate for further exploration in the development of antiviral therapeutics .

- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties against various pathogens, indicating its potential role in developing new antibiotics or antifungal agents .

Industrial Applications

- Pharmaceutical Intermediate : Due to its versatile reactivity, 6-(trifluoromethoxy)benzofuran-3-one serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are being explored for their therapeutic applications across different disease models .

- Agrochemical Development : The compound's unique properties have implications in agrochemicals, where it can be utilized to develop new pesticides or herbicides with enhanced efficacy and reduced environmental impact .

Case Study 1: Antitumor Activity Assessment

A study evaluated various benzofuran derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds containing the trifluoromethoxy group exhibited IC50 values ranging from 1.48 µM to 47.02 µM against non-small cell lung carcinoma cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-(Trifluoromethoxy)benzofuran-3-one | A549 | 1.48 |

| Other Derivative | NCI-H23 | 47.02 |

Case Study 2: Monoamine Oxidase Inhibition

Research into monoamine oxidase inhibitors revealed that certain benzofuran derivatives showed potent inhibition with IC50 values less than 0.1 µM, highlighting their potential as therapeutic agents for neurological disorders.

| Compound | MAO-A Inhibition (IC50 µM) | MAO-B Inhibition (IC50 µM) |

|---|---|---|

| Benzofuran Derivative A | <0.1 | <0.1 |

| Benzofuran Derivative B | 0.5 | <0.1 |

Mechanism of Action

The mechanism of action of 6-(trifluoromethoxy)benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the production of reactive oxygen species (ROS) in macrophages, thereby exhibiting anti-inflammatory effects . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs for comparison include:

Key Observations:

- Substituent Effects on Physical State: Ethoxy and chloro substituents (e.g., 3k, 3m) often result in crystalline solids or oils, depending on alkyl chain length. Bulkier groups like butoxy (3l) reduce crystallinity, yielding oils .

Synthetic Efficiency :

- Yields vary significantly: 52% for chloro-substituted 3m vs. 70% for 3k. Electron-withdrawing groups (e.g., Cl) may complicate synthesis .

- The trifluoromethoxy group’s strong electron-withdrawing nature (similar to Cl) could reduce yields unless optimized conditions (e.g., palladium catalysis, as in ) are employed .

- Reactivity and Stability: Amino-substituted benzofuranones () are more polar and reactive, whereas trifluoromethoxy derivatives are expected to resist oxidation and hydrolysis due to C-F bond stability . Chloro substituents (3m) may undergo nucleophilic substitution, whereas trifluoromethoxy groups are less reactive, enhancing metabolic stability in drug design .

Biological Activity

6-(Trifluoromethoxy)benzofuran-3-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethoxy group significantly enhances the compound's interaction with biological targets, making it a promising candidate for drug development.

Chemical Structure and Properties

The compound has the molecular formula , characterized by a benzofuran ring substituted with a trifluoromethoxy group. This substitution not only alters its electronic properties but also improves its binding affinity to various enzymes and proteins, which is crucial for its biological activity.

Research indicates that 6-(trifluoromethoxy)benzofuran-3-one can inhibit specific enzymes by binding to their active sites, thereby altering their catalytic activities. This mechanism is particularly relevant in the context of cancer and neurodegenerative diseases, where enzyme inhibition can lead to therapeutic benefits. The trifluoromethoxy group enhances hydrophobic interactions and electrostatic binding with target proteins, which may facilitate its action as an enzyme inhibitor.

Biological Activities

Anticancer Activity : Studies have shown that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds similar to 6-(trifluoromethoxy)benzofuran-3-one have been reported to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in cancer cell proliferation . In vitro tests demonstrated that certain benzofuran derivatives displayed potent antiproliferative activity against pancreatic cancer cell lines at low micromolar concentrations .

Antioxidant and Anti-inflammatory Effects : The introduction of the trifluoromethyl group has been linked to improved pharmacodynamic properties, including enhanced antioxidant and anti-inflammatory activities. These effects are vital for conditions characterized by oxidative stress and inflammation, further supporting the therapeutic potential of this compound .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their potential applications:

- GSK-3β Inhibition : A study highlighted the design and synthesis of benzofuran derivatives that effectively inhibited GSK-3β with IC50 values in the nanomolar range, showcasing their potential as anticancer agents .

- Antimicrobial Properties : Investigations into other benzofuran derivatives revealed antimicrobial activity against various pathogens, suggesting that 6-(trifluoromethoxy)benzofuran-3-one might also possess similar properties.

- Structure-Activity Relationship (SAR) : Research on the SAR of benzofuran derivatives indicated that modifications at specific positions on the benzofuran ring significantly influence biological activity. For example, hydroxymethyl substitutions were shown to enhance potency against cancer cell lines .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What synthetic strategies are effective for preparing 6-(trifluoromethoxy)benzofuran-3-one derivatives, and how can reaction yields be optimized?

A one-pot pseudo three-component method has been successfully applied to synthesize structurally related benzofuran derivatives (e.g., 3-alkoxybenzofurans) with yields ranging from 52% to 70% . Key factors influencing yield include:

- Catalyst selection : Acidic or basic catalysts can modulate cyclization efficiency.

- Temperature control : Reactions performed at 60–80°C minimize side-product formation.

- Substituent compatibility : Electron-withdrawing groups (e.g., Cl) reduce yields compared to alkoxy groups due to steric and electronic effects. Example: 6-Chloro derivatives (e.g., compound 3m ) showed lower yields (52%) compared to ethoxy-substituted analogs (70%) .

Q. How can structural characterization of 6-(trifluoromethoxy)benzofuran-3-one be reliably performed?

Comprehensive characterization typically involves:

- NMR spectroscopy : H and C NMR are critical for confirming substituent positions and ring structure. For example, ethoxy groups in benzofuran derivatives exhibit distinct chemical shifts at δ 1.3–1.5 ppm (CH) and δ 4.0–4.2 ppm (OCH) .

- Mass spectrometry (MS) : High-resolution MS validates molecular formulas.

- Melting point analysis : Crystalline derivatives (e.g., 3k ) show sharp melting points (74–76°C), while oily products (e.g., 3l ) require alternative purification methods .

Advanced Research Questions

Q. What role does the trifluoromethoxy group play in modulating the compound’s reactivity and biological interactions?

The trifluoromethoxy (-OCF) group enhances:

- Electrophilic reactivity : The electron-withdrawing nature of -OCF increases susceptibility to nucleophilic attack at the benzofuran carbonyl group .

- Metabolic stability : Fluorine atoms reduce oxidative degradation, as seen in structurally similar compounds like Riluzole (a benzothiazole with -OCF) .

- Bioactivity : Fluorinated groups improve membrane permeability and target binding, as demonstrated in fluorinated hexanones and benzazepinones .

Q. How can computational methods aid in predicting the physicochemical properties of 6-(trifluoromethoxy)benzofuran-3-one derivatives?

Density functional theory (DFT) and molecular docking are valuable for:

- Solubility prediction : LogP calculations indicate that -OCF increases hydrophobicity, requiring formulation adjustments for in vivo studies.

- Reactivity hotspots : Frontier molecular orbital analysis identifies electrophilic regions (e.g., the carbonyl group) for targeted functionalization .

- Enzyme interactions : Docking studies with cytochrome P450 enzymes can predict metabolic pathways and potential toxicity .

Q. What experimental approaches resolve contradictions in spectroscopic data for structurally similar derivatives?

Conflicting NMR or MS data may arise from:

- Tautomerism : Keto-enol tautomerism in benzofuran-3-one derivatives can produce ambiguous signals. Use dynamic NMR or variable-temperature studies to clarify .

- Regioisomeric impurities : HPLC with chiral columns (e.g., Chiralpak IA) separates regioisomers, as applied in purity assessments of fluorinated compounds .

- X-ray crystallography : Resolves absolute configuration disputes, as demonstrated in crystallographic studies of benzofuran-containing pharmaceuticals .

Methodological Considerations

Q. How can researchers mitigate safety risks when handling 6-(trifluoromethoxy)benzofuran-3-one?

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Protective equipment : Nitrile gloves and safety goggles prevent dermal/ocular exposure, as recommended for benzofuran derivatives .

- First-aid protocols : Immediate rinsing with water and medical consultation are critical for accidental exposure .

Q. What strategies improve the scalability of synthetic routes for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.